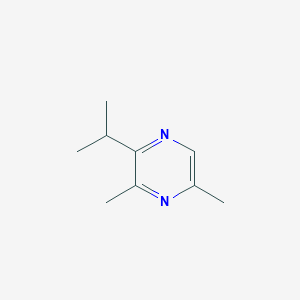

2-Isopropyl-3,5-dimethylpyrazine

描述

属性

分子式 |

C9H14N2 |

|---|---|

分子量 |

150.22 g/mol |

IUPAC 名称 |

3,5-dimethyl-2-propan-2-ylpyrazine |

InChI |

InChI=1S/C9H14N2/c1-6(2)9-8(4)11-7(3)5-10-9/h5-6H,1-4H3 |

InChI 键 |

CXHJEDDBVQXOSF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(C(=N1)C)C(C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

2-Isopropyl-3,5-dimethylpyrazine can be synthesized through several methods. One common approach involves the condensation of amino-acetone derivatives. For instance, the condensation of two molecules of amino-acetone can result in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be oxidized to yield 2,5-dimethylpyrazine . Another method involves the reaction of cellulosic-derived sugars with ammonium hydroxide and selected amino acids at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-temperature reactions and optimized extraction techniques. For example, the reaction of various sugars (such as fructose or glucose) with ammonium hydroxide and amino acids at high temperatures can produce a variety of alkylated pyrazines, including this compound .

化学反应分析

Types of Reactions

2-Isopropyl-3,5-dimethylpyrazine undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert dihydropyrazines to pyrazines.

Substitution: Alkyl or acyl groups can be introduced into the pyrazine ring through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include ammonium hydroxide, amino acids, and various sugars. The reactions typically occur under high-temperature conditions, often exceeding 100°C .

Major Products Formed

The major products formed from these reactions include various alkylated pyrazines, which are often used as flavoring agents in the food industry .

科学研究应用

Flavor Chemistry

1. Wine Industry

2-Isopropyl-3,5-dimethylpyrazine is recognized for its role in the flavor profile of certain wines. It can contribute to both desirable and undesirable flavors, particularly the "ladybug taint," which occurs when the compound is present due to contamination by the Harmonia axyridis beetle during grape processing. Research indicates that this compound is detected at very low thresholds in wine, significantly influencing sensory perception and overall wine quality .

2. Food Flavoring

The compound is utilized as a flavoring agent due to its unique aroma, which resembles that of roasted or cooked vegetables. Its incorporation into food products can enhance flavor complexity, making it an attractive additive in culinary applications. The compound's sensory characteristics are studied to optimize its use in various food formulations .

Agricultural Applications

1. Biocontrol Agent

Recent studies have highlighted the potential of this compound as a biocontrol agent against soilborne plant pathogens. For instance, research involving Lysobacter capsici AZ78 demonstrated that volatile organic compounds (VOCs) produced by this bacterium, including this compound, effectively suppressed the growth of pathogenic fungi. This suggests a promising avenue for integrating such compounds into sustainable agricultural practices .

2. Antimicrobial Properties

The antimicrobial properties of pyrazines have been extensively studied. Specifically, this compound has shown efficacy against various bacterial strains, including E. coli and Ralstonia solanacearum. The compound's ability to inhibit bacterial growth highlights its potential as a natural preservative or antimicrobial agent in food preservation and agricultural applications .

Case Studies

作用机制

The mechanism of action of 2-Isopropyl-3,5-dimethylpyrazine involves its interaction with specific molecular targets and pathways. For instance, it can activate olfactory receptors, leading to the perception of its characteristic aroma . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

相似化合物的比较

Key Observations :

- Alkyl vs. Methoxy Groups: Ethyl/isopropyl substituents enhance roasted or nutty notes (e.g., 2-ethyl-3,5-dimethylpyrazine in tea ), while methoxy groups (e.g., 2-methoxy-3,5-dimethylpyrazine) impart musty or earthy aromas .

- Isomerism : Structural isomers like 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine exhibit divergent biological activities. The former attracts fire ants as a bait enhancer, while the latter is their natural alarm pheromone .

Formation Pathways and Thermal Stability

Pyrazines are primarily formed via Maillard reactions, Strecker degradation, or microbial activity. Formation conditions vary:

生物活性

2-Isopropyl-3,5-dimethylpyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound, characterized by its unique molecular structure, has been studied for its interactions with various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C9H12N2

- Molecular Weight : 164.20 g/mol

- Structure : The compound contains a pyrazine ring with isopropyl and dimethyl substitutions at specific positions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial properties. Below are key findings from recent studies:

Antimicrobial Activity

-

Bactericidal Effects :

- A study demonstrated that this compound showed significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound was effective at concentrations as low as 0.6% .

- The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.

-

Antifungal Properties :

- In vitro assays revealed that the compound effectively inhibited the growth of various fungi, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL .

- The antifungal activity is attributed to the compound's ability to interfere with fungal cell wall synthesis and function .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Concentration (µg/mL) | Effect |

|---|---|---|

| E. coli | 600 | Bactericidal |

| Staphylococcus aureus | 500 | Bacteriostatic |

| Candida albicans | 250 | Fungistatic |

| Aspergillus niger | 125 | Fungicidal |

Table 2: Comparative Antimicrobial Potency

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 600 |

| 2,5-Dimethylpyrazine | E. coli | 300 |

| Tetramethylpyrazine | Staphylococcus aureus | 500 |

The biological activity of this compound is thought to involve several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Case Studies

- Study on Soilborne Pathogens :

-

Clinical Implications :

- Research exploring the potential therapeutic applications of this pyrazine derivative has shown promise in treating infections caused by resistant bacterial strains. Further clinical trials are necessary to validate these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。